Clemastine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

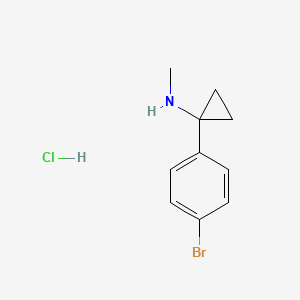

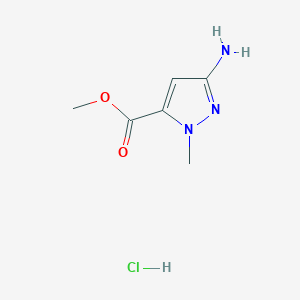

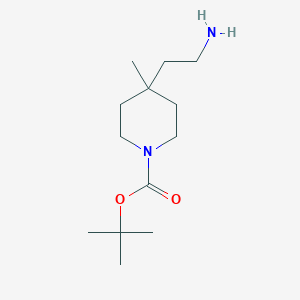

Clemastine hydrochloride is a first-generation H1 histamine antagonist, commonly known as an antihistamine. It is used to relieve symptoms associated with allergic reactions, such as hay fever, rhinitis, and urticaria. This compound is known for its anticholinergic and sedative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clemastine hydrochloride typically involves the following steps:

Starting Material: N-methyl-2-(2-ethoxy)pyrrolidine undergoes chlorination to form N-methyl-2-(2-chloroethyl)pyrrolidine.

Reaction with Alcohol: This intermediate reacts with 1-(4-chlorophenyl)-1-phenylethyl alcohol under the action of sodamide to produce racemic clemastine.

Formation of Fumarate Salt: The racemic clemastine is then reacted with fumaric acid to form clemastine fumarate.

Industrial Production Methods

Industrial production of clemastine fumarate involves similar steps but on a larger scale, ensuring the purity and consistency of the final product through recrystallization and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Clemastine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorination step in its synthesis is a substitution reaction.

Oxidation and Reduction: While not commonly involved in its synthesis, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Chlorination: Chlorine or other chlorinating agents.

Sodamide: Used in the reaction with alcohol to form the clemastine intermediate.

Major Products

The major product of these reactions is clemastine fumarate, which is then converted to this compound for medical use .

Scientific Research Applications

Clemastine hydrochloride has a wide range of applications in scientific research:

Neurological Disorders: It has shown potential in treating central nervous system disorders, including multiple sclerosis, by promoting remyelination.

Cancer Research: Clemastine has been studied for its ability to target glioblastoma cell stemness, potentially offering a new avenue for cancer treatment.

Antihistamine Research: As a first-generation antihistamine, it is used to study the effects of histamine antagonists on allergic reactions and other related conditions.

Mechanism of Action

Clemastine hydrochloride works by selectively binding to histamine H1 receptors, blocking the action of endogenous histamine. This leads to temporary relief of symptoms caused by histamine, such as increased capillary permeability, vasodilation, and smooth muscle constriction . Additionally, clemastine has anticholinergic and sedative effects, contributing to its overall therapeutic profile .

Comparison with Similar Compounds

Clemastine hydrochloride is often compared with other first-generation antihistamines, such as diphenhydramine and chlorpheniramine:

Diphenhydramine: Known for its strong sedative effects, it is commonly used as a sleep aid and for motion sickness.

Chlorpheniramine: Less sedating than clemastine, it is often used for its antihistamine properties without causing significant drowsiness.

This compound stands out due to its balance of antihistamine efficacy and manageable sedative effects, making it a preferred choice for treating allergic reactions .

Conclusion

This compound is a versatile compound with significant applications in medicine and scientific research. Its unique properties and effectiveness as an antihistamine make it a valuable tool in treating allergic reactions and exploring new therapeutic avenues in neurological and cancer research.

Properties

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO.ClH/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1H/t20-,21-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCKTGDSSBWLQE-MUCZFFFMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

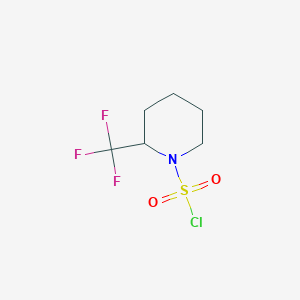

![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)

![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)